
4-Aminomethyltetrahydropyran
Overview
Description
4-Aminomethyltetrahydropyran (AMTP, CAS 130290-79-8) is a cyclic amine with the molecular formula C₆H₁₃NO and a molecular weight of 115.17–115.18 g/mol . Its structure consists of a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) with an aminomethyl (-CH₂NH₂) group substituted at the 4-position. The compound is commercially available in high purity (≥97%) and exists in both free base and hydrochloride salt forms (CAS 389621-78-7, molecular weight 151.64 g/mol) . Key physical properties include:
- Boiling point: 75–76°C (18 mmHg for free base)
- Hydrochloride form: Boiling point 180.1°C, melting point 64.9°C
- Density: 1.02 g/mL (free base)
AMTP is utilized in diverse applications, including as a ligand in perovskite synthesis , a CO₂ absorbent in environmental chemistry , and a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminomethyltetrahydropyran can be synthesized through the hydrogenation of 4-cyanotetrahydropyran. The reaction is typically carried out in an autoclave with a stirring device, thermometer, and pressure gauge. The process involves the following steps :
- Combine 10.0 g of 4-cyanotetrahydropyran with 50.0 g of a 22% ammonia-methanol solution and 2.0 g of Raney nickel.
- React the mixture under a hydrogen atmosphere (0.51 to 0.61 MPa) at 45 to 55°C for 17 hours.
- Filter the insoluble materials and wash the filtrate with methanol.
- Concentrate the combined filtrate and washed solution under reduced pressure.
- Distill the concentrate under reduced pressure to obtain this compound as a colorless liquid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in industrial reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-Aminomethyltetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Simpler amines and hydrogenated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
4-AMTHP serves as a valuable building block in organic synthesis. It is utilized as an intermediate in the production of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications, enhancing its utility in synthetic pathways.
Application | Description |
---|---|
Building Block | Used in synthesizing complex organic molecules. |
Intermediate | Facilitates the formation of other heterocycles. |
Biological Studies
Research indicates that 4-AMTHP exhibits promising biological activities, including antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
- Antimicrobial Activity : In vitro studies demonstrate significant inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Pathogen | Inhibition Zone (mm) |
---|---|
S. aureus | 15 |
C. albicans | 12 |
Pharmaceutical Applications
As a pharmaceutical intermediate, 4-AMTHP is being explored for its role in drug development. Its ability to interact with biological targets suggests potential therapeutic uses, particularly in antiviral and anticancer research.
- Case Study : A study highlighted its effectiveness as a precursor for synthesizing antiviral compounds targeting adenoviruses, showcasing a significant reduction in viral replication rates.
Environmental Applications
4-AMTHP has been investigated for its potential in carbon dioxide (CO2) capture technologies. Its amine functionality allows it to react reversibly with CO2 to form carbamic acid, which can be useful in mitigating greenhouse gas emissions.
- CO2 Absorption Efficiency : Research indicates that blending 4-AMTHP with ammonia solutions enhances CO2 absorption rates compared to traditional methods.
Condition | CO2 Absorption Rate (mol CO2/mol amine) |
---|---|
4-AMTHP + NH3 | 0.75 |
NH3 Alone | 0.50 |
Mechanism of Action
The mechanism of action of 4-Aminomethyltetrahydropyran involves its interaction with molecular targets such as enzymes and receptors. The amino group in the compound can form hydrogen bonds and ionic interactions with target molecules, leading to changes in their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes AMTP and its closest structural analogues:
*Note: Some compounds share CAS numbers due to synonymity.
Steric and Electronic Effects
- AMTP vs.
- AMTP vs. 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine: The additional amine group in the latter enhances its chelation capacity, making it suitable for metal complexation or polymer synthesis .
CO₂ Capture Performance
AMTP demonstrates superior kinetics in CO₂ absorption compared to linear amines (e.g., monoethanolamine) due to its cyclic structure, which stabilizes carbamate intermediates . However, its absorption capacity is lower than that of piperazine derivatives, which have two amine sites .
Ligand Behavior in Materials Science
In perovskite synthesis, AMTP produces broader XRD peaks than oleylamine (OLA), indicating lower crystallinity due to weaker ligand coordination . This contrasts with bulkier ligands like 4-(3-(trifluoromethyl)phenyl)tetrahydropyran derivatives, which may enhance steric stabilization .
Biological Activity
4-Aminomethyltetrahydropyran (4-AMTHP) is a heterocyclic organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of 4-AMTHP, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
4-AMTHP is characterized by its unique tetrahydropyran ring structure with an amino group attached to a methylene bridge. This configuration allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.
The biological activity of 4-AMTHP is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino group in 4-AMTHP can form hydrogen bonds and ionic interactions, influencing the activity of these targets. Additionally, metabolic transformations can lead to the formation of active metabolites that exert biological effects.
Antimicrobial and Antifungal Properties
Research indicates that 4-AMTHP exhibits significant antimicrobial and antifungal properties. In a study assessing its efficacy against various pathogens, 4-AMTHP demonstrated notable inhibitory effects on bacterial growth and fungal proliferation, suggesting potential applications in treating infections.
CO2 Absorption Capabilities
4-AMTHP has been identified as a promising candidate for CO2 capture due to its ability to react reversibly with CO2 to form carbamic acid. This characteristic is enhanced when blended with ammonia solutions, improving the kinetics of CO2 absorption processes. The compound's structure plays a critical role in facilitating these reactions, making it valuable for environmental applications .
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of 4-AMTHP against common bacterial strains. The results indicated that 4-AMTHP inhibited the growth of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Neuroprotective Effects : In neurological studies, 4-AMTHP was tested for its ability to inhibit CDKL5 and GSK3α/β signaling pathways. The compound showed promise in promoting neuronal survival under stress conditions, indicating potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
Compound | Structural Features | Biological Activity |
---|---|---|
4-Aminotetrahydropyran | Lacks methylene group | Moderate antimicrobial activity |
4-Aminomethylpiperidine | Six-membered ring | Higher potency against certain targets |
4-Aminomorpholine | Contains oxygen in the ring | Limited biological applications |
This compound | Unique combination of amino and methylene groups | Broad spectrum antimicrobial activity |
Research Findings
Recent studies have highlighted the versatility of 4-AMTHP in organic synthesis and as an intermediate in pharmaceutical development. Its role as a building block for synthesizing other heterocyclic compounds has been emphasized, showcasing its importance in medicinal chemistry .
Additionally, ongoing research is exploring the potential of 4-AMTHP in developing new therapeutic agents targeting various diseases due to its favorable pharmacokinetic properties and low toxicity profiles.
Q & A
Q. Basic: What are the standard synthetic routes for 4-Aminomethyltetrahydropyran, and how are reaction conditions optimized?
Answer:
this compound is synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting tetrahydropyran derivatives with ammonia or amines under controlled conditions. For example, hydrodehalogenation of 4-halo-tetrahydropyrans using stannane-free methods (e.g., catalytic hydrogenation or metal-mediated reduction) yields the aminomethyl derivative. Reaction optimization includes adjusting solvent polarity (acetonitrile or THF), temperature (room temperature to reflux), and catalysts (e.g., palladium or nickel-based systems). Monitoring via TLC ensures reaction completion, followed by purification via silica gel chromatography .
Q. Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm the amine group’s presence (δ ~2.5–3.5 ppm for CHNH) and tetrahydropyran ring structure.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 115.13 g/mol for the base compound) .
- Infrared Spectroscopy : N–H stretching (~3300 cm) and C–O–C vibrations (~1100 cm) validate functional groups.
Cross-referencing with published spectral databases (e.g., PubChem) ensures accuracy .
Q. Advanced: How can researchers address contradictions in spectral data when confirming the structure of this compound derivatives?
Answer:
Contradictions may arise from tautomerism, solvent artifacts, or impurities. Strategies include:
- Multi-Technique Validation : Combine H/C NMR, IR, and X-ray crystallography (if crystalline).
- Solvent Variation : Compare spectra in deuterated DMSO vs. CDCl to identify solvent-dependent shifts.
- Synthetic Controls : Prepare derivatives (e.g., hydrochloride salts) to isolate specific signals. For example, the hydrochloride form (CAS 389621-78-7) exhibits distinct melting points (64.9°C) and solubility profiles .
Q. Advanced: What strategies are employed to control regioselectivity in the functionalization of this compound?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Catalytic Systems : Palladium catalysts favor substitution at the less hindered position.
- Protecting Groups : Temporarily block the amine (e.g., Boc protection) to direct reactions to the tetrahydropyran oxygen.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective functionalization.
Case studies in hydrodehalogenation show >90% selectivity for 4-position substitution under optimized conditions .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (especially during reflux).
- Waste Management : Segregate halogenated byproducts and neutralize acidic/basic residues before disposal .
- Emergency Measures : For spills, adsorb with inert material (e.g., vermiculite) and store in labeled containers for hazardous waste .
Q. Advanced: How does the electronic environment of the tetrahydropyran ring influence the reactivity of this compound in nucleophilic reactions?
Answer:
The oxygen atom in the tetrahydropyran ring exerts an electron-withdrawing effect, polarizing adjacent C–O bonds. This enhances the electrophilicity of the 4-position, making it susceptible to nucleophilic attack. Substituents on the amine group (e.g., electron-donating alkyl chains) further modulate reactivity. Computational studies (DFT) predict activation barriers for SN2 mechanisms, guiding solvent and catalyst selection .
Properties
IUPAC Name |
oxan-4-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-6-1-3-8-4-2-6/h6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBPLHNLRKRLPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378283 | |
Record name | 4-aminomethyltetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130290-79-8 | |
Record name | 4-Aminomethyltetrahydropyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130290-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-aminomethyltetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (oxan-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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